![molecular formula C9H9N3O2S2 B3160991 7-Methylsulfanyl-thiazolo[5,4-d]pyrimidine-2-carboxylic acid ethyl ester CAS No. 866410-58-4](/img/structure/B3160991.png)
7-Methylsulfanyl-thiazolo[5,4-d]pyrimidine-2-carboxylic acid ethyl ester
説明
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of these compounds is established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The Dimroth rearrangement, which involves the isomerization of heterocycles, is one of the chemical reactions that can occur in these compounds . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .科学的研究の応用
Biologically Active Pyrimidine Derivatives
Pyrimidine derivatives exhibit a wide range of biological and medicinal applications due to their ability to act as exquisite sensing materials and engage in coordination as well as hydrogen bonding, making them suitable for use as sensing probes. These compounds have been used in the synthesis of optical sensors and have shown significant therapeutic importance (Jindal & Kaur, 2021).
Synthetic Pathways and Chemical Reactions
Research on pyrimidine and thiazole derivatives has provided insights into synthetic routes for creating compounds with enhanced biological activity. The synthesis of various fused pyrimidines, such as pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, from barbituric acids and their analogues, has been described, indicating the versatility of pyrimidine nuclei in generating biologically potent molecules (Nandha Kumar et al., 2001).
Antioxidant and Anti-inflammatory Properties
Benzofused thiazole derivatives have been evaluated for in vitro antioxidant and anti-inflammatory activities, showcasing the potential of thiazole and pyrimidine cores in developing therapeutic agents with significant anti-inflammatory and antioxidant properties (Raut et al., 2020).
Optoelectronic Applications
Quinazoline and pyrimidine derivatives have been reported for their applications related to photo- and electroluminescence, including their use in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). The incorporation of pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials (Lipunova et al., 2018).
作用機序
Target of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of pharmacological activity . They have been investigated as inhibitors of various enzymes and receptors, such as phosphatidylinositol 3-kinase , ubiquitin-specific protease 7 , and α7 nicotinic acetylcholine receptors .
Mode of Action
Thiazolopyrimidines are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting cellular processes.
Biochemical Pathways
Thiazolopyrimidines have been reported to affect various biochemical pathways depending on their targets . For instance, they can inhibit the phosphatidylinositol 3-kinase pathway, which plays a crucial role in cell survival and proliferation .
Result of Action
Thiazolopyrimidines have been reported to exhibit a range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of a compound . For instance, the Dimroth rearrangement, a chemical reaction involved in the synthesis of thiazolopyrimidines, is known to be influenced by factors such as pH and temperature .
将来の方向性
特性
IUPAC Name |
ethyl 7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c1-3-14-9(13)8-12-5-6(15-2)10-4-11-7(5)16-8/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKRBJSAEDRGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)N=CN=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



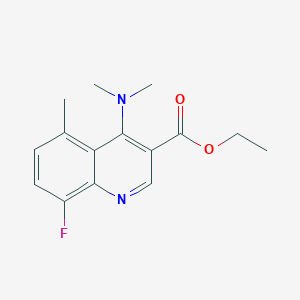
![2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3160926.png)
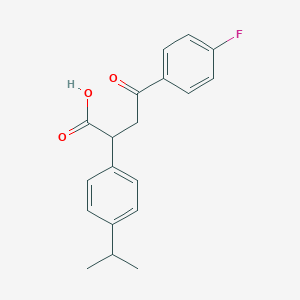
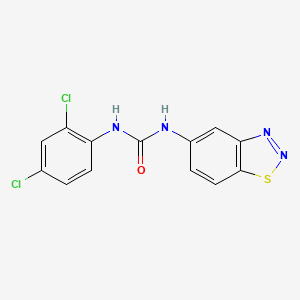
![1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3160962.png)
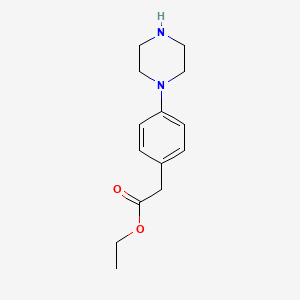


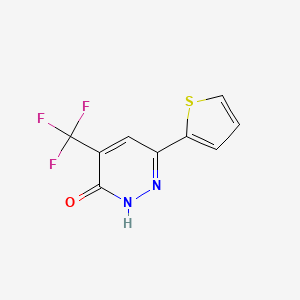
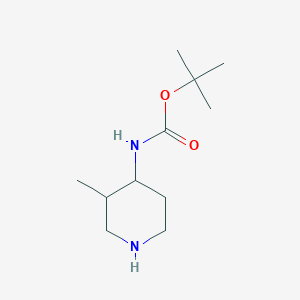
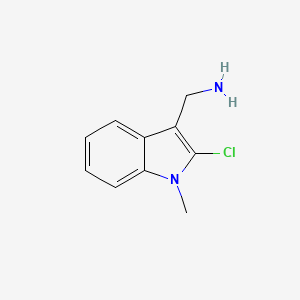


![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B3161021.png)